(E)-1-(3,4-dimethoxyphenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-2-phenyl-4’-beta-pyrrolidinoethoxyacrylophenone is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a phenyl group, and a pyrrolidinoethoxyacrylophenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-phenyl-4’-beta-pyrrolidinoethoxyacrylophenone typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the dimethoxyphenyl intermediate.
Coupling with Phenyl Group: The dimethoxyphenyl intermediate is then coupled with a phenyl group through a suitable coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Pyrrolidinoethoxyacrylophenone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-phenyl-4’-beta-pyrrolidinoethoxyacrylophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the
Eigenschaften
CAS-Nummer |
15272-66-9 |
---|---|
Molekularformel |
C29H31NO4 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
(E)-1-(3,4-dimethoxyphenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C29H31NO4/c1-32-27-15-12-24(21-28(27)33-2)29(31)26(23-8-4-3-5-9-23)20-22-10-13-25(14-11-22)34-19-18-30-16-6-7-17-30/h3-5,8-15,20-21H,6-7,16-19H2,1-2H3/b26-20+ |
InChI-Schlüssel |
FPVFAYNZEKKNIM-LHLOQNFPSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCCN3CCCC3)C4=CC=CC=C4)OC |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)OCCN3CCCC3)/C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCCN3CCCC3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.